methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a thioacetamide linker and a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-3-12-27-21(29)20-19(16-6-4-5-7-17(16)25-20)26-23(27)32-13-18(28)24-15-10-8-14(9-11-15)22(30)31-2/h3-11,25H,1,12-13H2,2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORLWTQDORZBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Formation of the pyrimidoindole core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the prop-2-en-1-yl group: This step involves alkylation reactions under controlled conditions.
Attachment of the sulfanyl group: This is typically done through thiolation reactions.
Formation of the acetamido linkage: This involves amidation reactions.
Esterification to form the benzoate: This final step involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the oxo group to a hydroxyl group.
Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl 4-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a pyrimidoindole core, which has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Research indicates that compounds related to the pyrimidoindole structure have demonstrated antitumor properties. For instance, derivatives of pyrimidoindoles have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various amide-based derivatives that exhibited promising inhibitory potency against GSK-3β, a target implicated in cancer progression. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong biological activity against tumor cells .
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. In vitro studies have shown that similar compounds possess significant antibacterial and antimycobacterial effects. For example, certain derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity . The presence of the sulfanyl group in the structure may enhance this activity by facilitating interactions with microbial targets.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Kinases : The compound acts as a GSK-3β inhibitor, which is crucial in regulating various cellular processes including cell division and apoptosis.
- Interference with Cell Signaling Pathways : By modulating pathways associated with cell survival and proliferation, these compounds can induce apoptosis in cancer cells.
- Disruption of Microbial Metabolism : The antimicrobial effects may arise from interference with essential metabolic processes in bacteria and fungi.
Case Study 1: GSK-3β Inhibition
A recent study synthesized a series of pyrimidoindole derivatives and assessed their inhibitory effects on GSK-3β. The most effective compounds showed significant improvements in metabolic stability and reduced cytotoxicity compared to earlier iterations . This highlights the potential for developing therapeutic agents targeting GSK-3β using this structural framework.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of related compounds against various microbial strains. Results indicated that certain derivatives exhibited potent activity against M. tuberculosis and other pathogens, suggesting that modifications to the core structure can enhance efficacy .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | High (IC50 < 500 nM) | GSK-3β inhibition |
| Antimicrobial | Moderate to High | Disruption of microbial metabolism |
| Cytotoxicity | Low | Minimal cytotoxic effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
